Synthetic Yield Advantage over Heteroaryl Analogues
Under solvent‑free DBSA catalysis at 90 °C, the 4‑phenyl analogue consistently reaches 88‑92 % isolated yield, whereas 4‑(4‑chlorophenyl) and 4‑(4‑methoxyphenyl) variants plateau at 78 % and 82 %, respectively [1]. The higher yield is attributed to optimal electronic compatibility between the phenyl aldehyde and the cyclopentanone–urea intermediate, reducing by‑product formation compared to electron‑donating or electron‑withdrawing aryl partners.
| Evidence Dimension | Isolated yield after 25 min reaction |
|---|---|
| Target Compound Data | 88–92 % (4‑phenyl derivative) |
| Comparator Or Baseline | 4‑(4‑Cl‑phenyl): 78 %; 4‑(4‑OMe‑phenyl): 82 % |
| Quantified Difference | +6 % to +14 % yield advantage |
| Conditions | Solvent‑free, DBSA (10 mol %), 90 °C, 25 min |
Why This Matters
Higher and more reproducible yield directly reduces the cost of goods and purification burden for library synthesis or scale‑up procurement.
- [1] Krishnamoorthy Aswin, Majid Ghashang, Sheik Mansoor. An efficient synthesis of 4-aryl-7-benzylidene-hexahydro-2H-cyclopenta[d]pyrimidin-2-ones/thiones catalyzed by p-dodecylbenzenesulfonic acid. Iranian Journal of Catalysis, Spring 2015. View Source
